4-bromo-3-chloro-N-methyl-2-nitroaniline

Medicinal Chemistry ADME Lipophilicity

4-Bromo-3-chloro-N-methyl-2-nitroaniline (CAS 1357159-31-9, molecular formula C7H6BrClN2O2, molecular weight 265.49 g/mol) is a polysubstituted aromatic amine featuring a nitro group at the 2-position, a bromine at the 4-position, a chlorine at the 3-position, and an N-methyl substituent on the amino group. This compound belongs to the class of halogenated N-methyl-2-nitroanilines, a structural motif commonly employed as a versatile synthetic intermediate in medicinal chemistry and agrochemical research.

Molecular Formula C7H6BrClN2O2
Molecular Weight 265.49 g/mol
CAS No. 1357159-31-9
Cat. No. B1382129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-3-chloro-N-methyl-2-nitroaniline
CAS1357159-31-9
Molecular FormulaC7H6BrClN2O2
Molecular Weight265.49 g/mol
Structural Identifiers
SMILESCNC1=C(C(=C(C=C1)Br)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H6BrClN2O2/c1-10-5-3-2-4(8)6(9)7(5)11(12)13/h2-3,10H,1H3
InChIKeyABLKWBCLRYCIHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-chloro-N-methyl-2-nitroaniline (CAS 1357159-31-9): A Halogenated N-Methyl Nitroaniline Building Block for Medicinal Chemistry and Material Science


4-Bromo-3-chloro-N-methyl-2-nitroaniline (CAS 1357159-31-9, molecular formula C7H6BrClN2O2, molecular weight 265.49 g/mol) is a polysubstituted aromatic amine featuring a nitro group at the 2-position, a bromine at the 4-position, a chlorine at the 3-position, and an N-methyl substituent on the amino group . This compound belongs to the class of halogenated N-methyl-2-nitroanilines, a structural motif commonly employed as a versatile synthetic intermediate in medicinal chemistry and agrochemical research. The compound is commercially available with typical purities of 95% to 98%, and its computed XLogP3 value of 3.6 indicates significant lipophilicity [1].

Why 4-Bromo-3-chloro-N-methyl-2-nitroaniline Cannot Be Simply Replaced by Generic 2-Nitroaniline Analogs


Generic substitution within the 2-nitroaniline class is precluded by the compound's unique, non-redundant combination of substituents. The simultaneous presence of a bromine at C4, a chlorine at C3, and an N-methyl group on the amine nitrogen confers a distinct steric and electronic profile that directly impacts key physicochemical parameters such as lipophilicity (XLogP3 = 3.6) and molecular size (MW = 265.49 g/mol) [1]. For example, the simpler analog N-methyl-2-nitroaniline (CAS 612-28-2, MW 152.15 g/mol, XLogP3 = 2.2) exhibits dramatically lower lipophilicity and molecular weight, which would fundamentally alter membrane permeability, solubility, and binding interactions in any downstream application [2]. Furthermore, the 4-bromo-3-chloro substitution pattern offers two distinct halogen handles (Br vs. Cl) for orthogonal cross-coupling reactions (e.g., selective Suzuki-Miyaura or Buchwald-Hartwig aminations), a synthetic versatility not available in less substituted or differently halogenated analogs .

Quantitative Differentiation Evidence for 4-Bromo-3-chloro-N-methyl-2-nitroaniline vs. Closest Analogs


Lipophilicity (LogP) Differentiation: Higher Membrane Permeability Potential vs. N-Methyl-2-nitroaniline

The computed octanol-water partition coefficient (XLogP3) for 4-bromo-3-chloro-N-methyl-2-nitroaniline is 3.6 [1]. This value is substantially higher than that of the non-halogenated parent scaffold, N-methyl-2-nitroaniline, which has an XLogP3 of 2.2 [2]. The addition of bromine and chlorine substituents increases lipophilicity, which is a critical parameter governing passive membrane permeability and compound distribution in biological systems.

Medicinal Chemistry ADME Lipophilicity

Molecular Size and Heavy Atom Count Differentiation for Structure-Based Drug Design

4-Bromo-3-chloro-N-methyl-2-nitroaniline has a molecular weight of 265.49 g/mol [1]. In contrast, the non-halogenated analog N-methyl-2-nitroaniline has a molecular weight of 152.15 g/mol [2]. The difference of approximately 113 Da, attributable to the bromine (approx. 80 Da) and chlorine (approx. 35 Da) atoms, represents a significant change in molecular volume and heavy atom count (13 vs. 10). This affects van der Waals interactions in protein binding pockets and alters the compound's fit within structure-based drug design models.

Computational Chemistry Molecular Docking SAR

Commercial Purity Benchmarking: Availability of 98% Grade for Reproducible Synthesis

4-Bromo-3-chloro-N-methyl-2-nitroaniline is commercially available at a high purity of 98% from vendors such as CymitQuimica and Leyan , . In comparison, the closely related regioisomer 4-bromo-3-chloro-2-nitroaniline (CAS 1000573-99-8) is typically offered at 95% purity from suppliers like AKSci and Fluorochem , . For the target compound, the 98% purity grade ensures a higher level of batch-to-batch consistency and reduces the burden of pre-synthesis purification, which is a critical factor in generating reproducible data in multi-step synthetic sequences.

Chemical Synthesis Procurement Quality Control

High-Value Research Scenarios for 4-Bromo-3-chloro-N-methyl-2-nitroaniline (CAS 1357159-31-9)


Scaffold for CNS-Penetrant Kinase Inhibitor Libraries

Based on its elevated lipophilicity (XLogP3 = 3.6) compared to simpler nitroaniline scaffolds [1], 4-bromo-3-chloro-N-methyl-2-nitroaniline is an ideal starting material for designing central nervous system (CNS)-penetrant small molecules. The compound's LogP falls within the optimal range for crossing the blood-brain barrier, and the N-methyl-2-nitroaniline core can be reduced to a phenylenediamine intermediate for further functionalization into kinase inhibitor motifs .

Orthogonal Cross-Coupling for Diversified Chemical Probes

The distinct reactivity of the C-Br and C-Cl bonds allows for sequential, chemoselective palladium-catalyzed cross-coupling reactions . This enables the systematic and controlled introduction of diverse aryl, heteroaryl, or amine substituents onto the nitroaniline core, which is essential for building focused libraries of chemical probes where precise structural variation is required to map structure-activity relationships.

Lipophilic Dye and Sensor Precursor Development

The presence of bromine, chlorine, and the N-methyl group contributes to a molecular weight of 265.49 g/mol and a highly polarizable electron-rich aromatic system [1]. Upon reduction of the nitro group, the resulting electron-donating amine can be used to synthesize push-pull chromophores and fluorophores. The halogen atoms provide sites for further conjugation, while the enhanced lipophilicity (XLogP3 = 3.6) makes the compound suitable for developing lipophilic sensors and probes for cellular imaging or materials science applications.

Quality-Controlled Synthesis of Bioactive Metabolite Analogs

For research groups aiming to synthesize halogenated analogs of known bioactive N-methyl-2-nitroaniline metabolites, procurement of the 98% purity grade ensures high reproducibility and minimizes impurities that could confound biological assays . The 3% higher purity specification compared to the 4-bromo-3-chloro-2-nitroaniline comparator reduces the need for laborious purification, streamlining the synthetic workflow and ensuring that observed biological effects are attributable to the intended compound rather than contaminants .

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